molecular formula C16H17NO4 B187010 3,4,5-Trimethoxy-N-phenylbenzamide CAS No. 3940-75-8

3,4,5-Trimethoxy-N-phenylbenzamide

Cat. No. B187010
CAS RN: 3940-75-8
M. Wt: 287.31 g/mol
InChI Key: PCAHHUDNCNWNIG-UHFFFAOYSA-N
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Description

“3,4,5-Trimethoxy-N-phenylbenzamide” is a chemical compound with the linear formula C17H19NO4 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product .

Scientific Research Applications

  • Structural Analysis : Saeed and Simpson (2012) examined the structure of 3,4,5-trimethoxy-N-p-tolylbenzamide, a derivative of 3,4,5-Trimethoxy-N-phenylbenzamide, using X-ray diffraction. They highlighted unusual C–H···π interactions, which contribute significantly to the 3-dimensional network of the compound (Saeed & Simpson, 2012).

  • Potential Memory Enhancers : Piplani et al. (2018) investigated N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers. These derivatives exhibited acetylcholinesterase-inhibiting activity, suggesting their utility in enhancing memory (Piplani et al., 2018).

  • Anticancer Activities : Jin et al. (2006) synthesized 3,4,5-trimethoxybenzohydrazide derivatives and evaluated their antiproliferative activities against cancer cells. Some derivatives showed high effectiveness against specific cancer cell lines (Jin et al., 2006).

  • Antiviral Properties : Ibba et al. (2018) synthesized new 5-chlorobenzotriazole derivatives, including N-[4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide, and found it to be potent against bovine viral diarrhea virus, suggesting potential for antiviral drug development (Ibba et al., 2018).

  • Cytotoxicity and Tumor Specificity : Gul et al. (2016) explored the cytotoxicity and tumor specificity of 3,4,5-trimethoxybenzamide derivatives. They found that certain derivatives showed interesting cytotoxic activities, which may be crucial for anti-tumor activity studies (Gul et al., 2016).

  • Potential Depressant Properties : Luts (1971) synthesized 3,4,5-trimethoxybenzamides and subjected them to pharmacological screening, finding that some compounds show strong depressant properties (Luts, 1971).

  • Inhibition of Mitochondrial Permeability Transition Pore : Roy et al. (2016) identified N-Phenylbenzamides, including derivatives of 3,4,5-trimethoxybenzamide, as potent inhibitors of the mitochondrial permeability transition pore, suggesting their therapeutic potential for diseases linked to mitochondrial dysfunction (Roy et al., 2016).

  • Anticancer Agents : Nainwal et al. (2020) synthesized 3,4,5-trimethoxy phenyl ring pendant sulfur-containing cyanopyrimidine derivatives, showing promising broad-spectrum anticancer activity (Nainwal et al., 2020).

properties

IUPAC Name

3,4,5-trimethoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-13-9-11(10-14(20-2)15(13)21-3)16(18)17-12-7-5-4-6-8-12/h4-10H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAHHUDNCNWNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308064
Record name 3,4,5-Trimethoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxy-N-phenylbenzamide

CAS RN

3940-75-8
Record name 3940-75-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201851
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4,5-Trimethoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRIMETHOXYBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RZ Pellicani, A Stefanachi, M Niso… - Journal of medicinal …, 2012 - ACS Publications
The multifactorial nature of chemotherapy failure in controlling cancer is often associated with the occurrence of multidrug resistance (MDR), a phenomenon likely related to the …
Number of citations: 41 pubs.acs.org
MN Aboul-Enein, A El-Azzouny, F Ragab… - Egyptian …, 2014 - journals.lww.com
Materials and methods Starting from 1-(N-phenylbenzamido and 4-substituted benzamido) cyclohexane carboxylic acids 3a-g, a new series of N-aralkyl-N-(1-((cyclohexylamino) methyl…
Number of citations: 9 journals.lww.com
Y Lu, J Chen, J Wang, CM Li, S Ahn… - Journal of medicinal …, 2014 - ACS Publications
To block the metabolically labile sites of novel tubulin inhibitors targeting the colchicine binding site based on SMART, ABI, and PAT templates, we have designed, synthesized, and …
Number of citations: 92 pubs.acs.org
K Pandey, MK Muthyala, S Choudhary, A Kumar - RSC advances, 2015 - pubs.rsc.org
A novel imidazolium salt-supported Mukaiyama reagent (2-chloropyridinium salt) has been developed and explored as an efficient coupling agent for amide bond formation. The use of …
Number of citations: 16 pubs.rsc.org
岡本一央, オカモト,カズヒロ - 2022 - tuat.repo.nii.ac.jp
2.1 ピロロフェナンスリドン類の構造と性質 2.2 電解分子内クロスカップリング反応およびインドール環形成反応 2.3 サイクリックボルタンメトリーを用いた反応機構解析 2.4 ピロロフェナンスリドン…
Number of citations: 3 tuat.repo.nii.ac.jp

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